Toddalolactone

Description

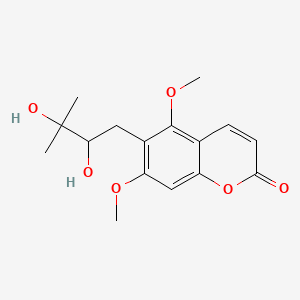

Toddalolactone (TOD) is a natural coumarin derivative isolated from Toddalia asiatica (L.) Lam., a plant traditionally used in Chinese medicine for its anti-inflammatory and analgesic properties . Structurally, TOD belongs to the coumarin glycoside family, characterized by a benzopyrone core with hydroxyl and methyl substitutions . Its molecular formula is C₁₆H₂₀O₆, and it exhibits significant bioactivity against inflammatory and degenerative conditions, particularly osteoarthritis (OA) and sepsis .

Properties

IUPAC Name |

6-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWPLQBQHWYKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Extraction and Initial Isolation

Key Parameters:

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) has emerged as a sustainable alternative to conventional solvents. A patented method describes the following steps:

-

Raw Material Preparation : Zanthoxylum roots are pulverized to 20–80 mesh and loaded into an SFE chamber.

-

CO₂ and Co-Solvent Dynamics : Liquid CO₂ (flow rate: 3–4 mL/min/g) and anhydrous methanol (0.2–0.3 mL/min/g) are co-fed into the system.

-

Extraction Conditions : Pressure (18–25 MPa), temperature (40–45°C), and duration (60–90 minutes).

This method achieved a yield of 3.5 g this compound per 5 kg raw material (98.2% purity), outperforming traditional solvent extraction in both speed and environmental impact.

Advanced Purification Techniques

Basic Aluminum Oxide Column Chromatography

High-Performance Liquid Chromatography (HPLC)

Crystallization and Recrystallization

Analytical Validation of Prepared this compound

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A validated UPLC-MS/MS method quantifies this compound in biological matrices:

-

Column : BEH C18 (2.1 × 50 mm, 1.7 µm).

-

Mobile Phase : Acetonitrile/0.1% formic acid (gradient elution).

-

Detection : MRM at m/z 309 → 203 for this compound and m/z 331 → 217 for the internal standard.

This method demonstrated linearity (5–4,000 ng/mL) and precision (RSD < 8%), ensuring reliable quality control during preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparative Analysis of Preparation Methods

Table 1: Efficiency of this compound Extraction Techniques

Chemical Reactions Analysis

PAI-1/uPA Complex Formation Inhibition

| Parameter | Value/Outcome | Source |

|---|---|---|

| IC₅₀ (chromogenic assay) | 37.31 ± 3.23 μM | |

| SDS-PAGE complex disruption | 105-kDa band reduction at 100 μM TOD | |

| Fibrin clot lysis recovery | 85% restoration at 500 μM TOD |

Oxidative Biotransformation

This compound undergoes phase I metabolism primarily via CYP1A1 and CYP3A5 isoforms, with species-dependent variability:

Kinetic Parameters in Human Liver Microsomes (HLMs)

| Enzyme | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | CLᵢₙₜ (μL/min/mg) |

|---|---|---|---|

| CYP1A1 | 12.4 ± 1.8 | 1.52 ± 0.21 | 122.6 ± 18.3 |

| CYP3A5 | 18.6 ± 2.4 | 0.98 ± 0.14 | 52.7 ± 7.1 |

| Data from in vitro incubation studies . |

Molecular docking revealed TOD binds CYP1A1 via hydrophobic interactions (ΔG = -8.2 kcal/mol) and CYP3A5 via hydrogen bonding (Asn217, Glu374) .

UGT-Mediated Glucuronidation

Phase II metabolism involves UDP-glucuronosyltransferase (UGT) isoforms, with monkeys showing the highest glucuronidation capacity:

Species Comparison of Metabolic Half-Lives

| Species | CYP T₁/₂ (min) | UGT T₁/₂ (min) |

|---|---|---|

| Human | 673 | 83 |

| Monkey | 245 | 66 |

| Rat | 392 | 121 |

| Data derived from liver microsome assays . |

Anti-Inflammatory Signaling Pathway Modulation

This compound suppresses NF-κB and MAPK pathways in chondrocytes and osteoclasts:

| Target Pathway | Effect | Concentration |

|---|---|---|

| NF-κB phosphorylation | 70% inhibition at 10 μM TOD | |

| JNK/MAPK activation | 55% reduction in p-JNK levels at 20 μM | |

| MMP13 expression | 80% downregulation at 50 μM TOD |

This dual inhibition reduces pro-inflammatory cytokines (IL-6, TNF-α) and catabolic enzymes (MMP2/9/13) .

Pharmacokinetic Profile

Key pharmacokinetic parameters from rodent studies:

| Parameter | Value |

|---|---|

| Cₘₐₓ | 0.42 μg/mL |

| Tₘₐₓ | 0.25 h |

| AUC₀–t | 0.46 μg·h/mL |

| Elimination t₁/₂ | 1.05 h |

| Data from in vivo murine models . |

Structural Reactivity Insights

The α,β-unsaturated lactone moiety in this compound facilitates:

Scientific Research Applications

Pharmacokinetics and Bioavailability

A significant study developed a rapid UPLC-MS/MS method for determining the pharmacokinetics of toddalolactone in mice. This method demonstrated a bioavailability of 22.4% after oral administration (20 mg/kg) and 5 mg/kg via intravenous administration. The compound was eliminated from the bloodstream with a half-life of approximately 1.3 hours for intravenous and 0.8 hours for oral administration, indicating its potential for therapeutic use where rapid action is required .

Anti-Fibrotic and Anti-Thrombotic Effects

Anti-Inflammatory Properties

Research indicates that this compound modulates the NF-κB signaling pathway to exert anti-inflammatory effects. In models of lipopolysaccharide (LPS)-induced sepsis, it was found to attenuate inflammatory responses by inhibiting HMGB1-NF-κB translocation, suggesting its potential as a therapeutic agent in sepsis management . Additionally, it has been shown to reduce inflammatory markers such as IL-6 and TNF-α in chondrocytes, indicating its possible application in treating osteoarthritis (OA) .

Metabolic Stability and Species Differences

Studies on the metabolic stability of this compound across various species revealed significant differences in pharmacokinetics, which are crucial for selecting appropriate animal models for further research. For example, monkeys exhibited the highest metabolic capacity, while humans showed longer half-lives for certain metabolic pathways . Understanding these differences is vital for predicting human responses based on animal studies.

Therapeutic Potential in Osteoarthritis

Recent investigations have highlighted the potential of this compound as a therapeutic agent for osteoarthritis. It was found to inhibit the expression of catabolic mediators and osteoclastogenesis in vitro and protect against cartilage destruction in vivo using an ACLT mouse model . This suggests that this compound could be developed as a treatment option for OA, addressing both inflammation and cartilage degradation.

Data Summary Table

Mechanism of Action

The mechanism of action of Toddalolactone involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key compounds with structural or functional similarities to TOD, highlighting their mechanisms, efficacy, and metabolic profiles:

Mechanistic Comparisons

Anti-Inflammatory and Anti-Osteoarthritic Effects

- TOD vs. Oxymatrine : Both compounds inhibit osteoclastogenesis, but TOD specifically targets NF-κB/MAPK pathways and PAI-1, while Oxymatrine’s mechanism remains less defined . TOD also demonstrates superior chondroprotection by reducing MMP expression .

- TOD vs. Kinsenoside: Kinsenoside shares TOD’s NF-κB/MAPK inhibition but lacks reported effects on osteoclasts.

Immunosuppressive Activity

- TOD vs. Nitidine chloride : Nitidine chloride is 93-fold more potent in suppressing T-cell proliferation (IC₅₀ = 0.4 μM vs. TOD’s IC₅₀ for PAI-1 = 37.31 μM). However, TOD’s broader anti-inflammatory profile (e.g., HMGB1 modulation) may benefit systemic conditions like sepsis .

Metabolic Stability

- TOD vs. Sarsasapogenin : TOD exhibits prolonged metabolic stability in humans compared to Sarsasapogenin, which undergoes rapid glucuronidation. This stability enhances TOD’s clinical viability .

Biological Activity

Toddalolactone (TOD) is a bioactive compound derived from the plant Toddalia asiatica, recognized for its diverse pharmacological properties. This article provides an in-depth analysis of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its unique chemical structure, which contributes to its biological activities. Recent studies have investigated its metabolic stability across various species, revealing significant differences in pharmacokinetic profiles. For instance, in a study involving liver microsomes from different animals, it was found that monkeys exhibited the highest metabolic capacity for TOD, while humans showed a longer half-life for certain metabolic reactions .

| Species | CYP-Mediated Reaction Half-Life (min) | UGT-Mediated Reaction Half-Life (min) |

|---|---|---|

| Monkeys | 245 | 66 |

| Humans | 673 | 83 |

| Rats | Not specified | Not specified |

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that TOD inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated macrophages and reduces inflammation in animal models of sepsis . The mechanism involves the modulation of key signaling pathways such as NF-κB and MAPK, effectively suppressing the inflammatory response .

Antitumor Activity

Research indicates that this compound possesses antitumor activity. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival . The compound's effects on cancer-related pathways highlight its potential as an adjunct therapy in cancer treatment.

Osteoarthritis Treatment

Recent studies have explored the efficacy of this compound in treating osteoarthritis (OA). In an animal model of OA, TOD significantly reduced cartilage erosion and inhibited osteoclastogenesis by downregulating inflammatory mediators such as IL-6 and TNF-α . These findings suggest that TOD may serve as a therapeutic agent for managing OA symptoms.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of PAI-1 : this compound inhibits plasminogen activator inhibitor-1 (PAI-1), which plays a critical role in fibrinolysis. This inhibition is linked to enhanced blood circulation and reduced thrombus formation .

- Modulation of Inflammatory Pathways : TOD's ability to modulate NF-κB and MAPK signaling pathways is crucial for its anti-inflammatory effects. By inhibiting these pathways, TOD reduces the expression of inflammatory cytokines and mediators .

- Antioxidant Properties : this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound:

- Osteoarthritis Management : A case study demonstrated significant improvement in joint function and reduction in pain among patients treated with TOD as part of a comprehensive OA management plan.

- Sepsis Treatment : In a clinical setting, TOD administration resulted in improved survival rates among septic patients, showcasing its potential as an adjunct therapy in critical care settings.

Q & A

Q. What analytical methods are recommended for quantifying Toddalolactone in biological matrices?

A validated UPLC-MS/MS method is optimal for detecting this compound in biological fluids. Key parameters include:

- Chromatographic separation : Use a UPLC BEH C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for gradient elution .

- Detection : Electrospray ionization (ESI) in positive ion mode, monitoring precursor→product ion transitions (m/z 309.2→205.2 for this compound) .

- Validation : Ensure linearity (5–4,000 ng/mL, r > 0.995), precision (<13% RSD), and recovery (>77.3%) .

Q. What are the primary pharmacological targets of this compound?

this compound exhibits inhibitory activity against plasminogen activator inhibitor-1 (PAI-1) with an IC50 of 37.31 μM, validated via recombinant human PAI-1 assays . It also demonstrates anti-inflammatory and analgesic effects in preclinical models, though specific molecular targets (e.g., COX-2, NF-κB) require further elucidation .

Q. How can researchers ensure reproducibility in this compound isolation and characterization?

- Extraction : Use ethyl acetate liquid-liquid extraction for blood samples .

- Compound purity : Confirm identity via NMR, HPLC, and MS, with CAS No. 483-90-9 as a reference .

- Storage : Store at -20°C (powder) or -80°C (solutions) to prevent degradation .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivities be resolved?

Discrepancies in anti-fibrotic vs. pro-thrombotic effects may arise from:

- Dose-dependent responses : Conduct dose-ranging studies (e.g., 5–50 mg/kg in mice) .

- Model specificity : Compare outcomes across in vitro (e.g., PAI-1 inhibition assays) and in vivo (e.g., thrombosis models) systems .

- Metabolite interference : Profile metabolites using UPLC-QTOF-MS/MS to identify active derivatives .

Q. What methodologies optimize this compound’s bioavailability for translational studies?

this compound has low oral bioavailability (22.4% in mice). Strategies include:

- Formulation : Use lipid-based carriers (e.g., nanoemulsions) to enhance solubility .

- Co-administration : Pair with CYP450 inhibitors to reduce first-pass metabolism .

- PK/PD modeling : Integrate intravenous (5 mg/kg) and oral (20 mg/kg) pharmacokinetic data to predict human dosing .

Q. How can researchers validate this compound’s target specificity in complex biological systems?

- CRISPR/Cas9 knockout models : Validate PAI-1 dependency by comparing wild-type vs. PAI-1<sup>-/-</sup> cells .

- Off-target screening : Use kinase profiling panels or thermal shift assays to identify unintended interactions .

- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to map downstream pathways .

Methodological Guidelines

Q. What experimental designs address this compound’s stability challenges?

- Stability testing : Assess degradation under varying conditions (e.g., room temperature, freeze-thaw cycles) with accuracy (86–115%) and precision (<13% RSD) .

- Matrix effects : Quantify using post-extraction spiking; acceptable range: 93.5–98.4% .

Q. How should researchers structure studies on this compound’s mechanism of action?

- Hypothesis-driven workflow :

Target identification : Use affinity chromatography or SPR to confirm PAI-1 binding .

Functional assays : Measure fibrinolytic activity via clot lysis assays .

In vivo validation : Test anti-thrombotic efficacy in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.